(S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane is a chiral organic compound characterized by its epoxide structure, which includes a three-membered ring containing one oxygen atom. The molecule features a trifluoromethyl group attached to a phenoxy group, which enhances its electron-withdrawing properties and contributes to its unique chemical behavior. The "S" designation indicates its specific stereochemistry, making it valuable in asymmetric synthesis applications. This compound is primarily synthesized for research purposes and has potential implications in various biological and chemical contexts .
The presence of the "(S)" designation indicates the molecule has a chiral center, making it potentially useful in asymmetric synthesis. Chiral molecules can interact differently with other chiral molecules, and (S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane could be used as a building block or catalyst in reactions where a specific chirality is desired .
The molecule contains an epoxide group, a three-membered ring with an oxygen atom. Epoxides are versatile intermediates in organic chemistry and can undergo ring-opening reactions to form various functional groups. Research on epoxides often explores their reactivity and potential applications in synthesis .
The trifluoromethyl group (CF3) is a common functional group in medicinal chemistry due to its unique electronic and lipophilic properties. Research on molecules containing trifluoromethyl groups investigates their potential for various biological activities .
These reactions highlight the compound's versatility as an intermediate in organic synthesis.
While specific synthesis pathways for (S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane are not extensively documented, general methods for synthesizing similar epoxides may apply. Common approaches include:
The compound's unique structure suggests that specialized synthetic routes may be developed for its production in research settings.
(S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane has potential applications in various fields:
Interaction studies involving (S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane focus on its reactivity and biological interactions. Its ability to activate AMPK suggests potential interactions with metabolic pathways, but comprehensive studies are needed to elucidate these mechanisms fully. Additionally, research on its interactions with other chiral molecules could provide insights into its utility in asymmetric catalysis.
Several compounds share structural features with (S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure | Key Features |
|---|---|---|
| 2-{[4-(Trifluoromethyl)phenoxy]methyl}oxirane | Similar epoxide structure | Used in medicinal chemistry |
| 2-methyl-2-((p-tolyloxy)methyl)oxirane | Substituted phenol group | Different substituents lead to varied reactivity |
| 2-(4-(benzyloxy)butyl)oxirane | Longer carbon chain | Variation in carbon chain length affects properties |
(S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane stands out due to its trifluoromethyl group, which imparts distinct electronic characteristics and enhances its potential applications in drug design and synthesis processes .
The synthesis of (S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane represents a significant challenge in organic synthesis due to the need for precise stereochemical control and the incorporation of the electron-withdrawing trifluoromethyl group. This compound, with molecular formula C₁₀H₉F₃O₂ and molecular weight 218.17 g/mol, is characterized by its oxirane ring structure and the presence of a para-trifluoromethyl phenoxy substituent [1]. The synthesis of this compound requires careful consideration of both regioselectivity and enantioselectivity to achieve the desired (S)-configuration.
The synthetic approaches to this compound can be broadly categorized into several methodologies, ranging from traditional base-catalyzed reactions to modern asymmetric synthesis techniques. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity patterns and requires specialized synthetic strategies to achieve optimal yields and stereoselectivity [2].
The choice of 4-(trifluoromethyl)phenol as the phenolic precursor is governed by several factors that influence the synthetic efficiency and product quality. This phenolic compound exhibits unique electronic properties due to the presence of the trifluoromethyl group, which provides an electron-withdrawing effect that enhances the nucleophilicity of the phenoxide anion during subsequent reactions [2].
The preparation of 4-(trifluoromethyl)phenol itself requires specialized synthetic approaches. One established method involves the reaction of 4-chlorobenzotrifluoride with potassium hydroxide in the presence of specialized catalysts [3]. The trifluoromethyl group tends to be unstable under a wide range of reaction conditions, making the synthesis of these compounds challenging from a chemical and economic perspective [3].
Alternative synthetic routes for 4-(trifluoromethyl)phenol include the use of silane-based methodologies. One approach involves the formation of trifluoromethylsilane from chlorosilane and bromotrifluoromethane, followed by reaction with benzoquinone to form 4-triethylsiloxy-4-trifluoromethyl-2,5-cyclohexadien-1-ketone, which is subsequently reduced to p-trifluoromethylphenol with a yield of 71% [2].
Epichlorohydrin serves as the primary epoxide precursor in the synthesis of glycidyl ethers, including (S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane. The selection of epichlorohydrin is based on its commercial availability, reactivity, and the ability to undergo nucleophilic substitution reactions with phenolic compounds [4] [5].
The reaction mechanism involves the nucleophilic attack of the phenoxide anion on the electrophilic carbon of the epichlorohydrin, leading to the formation of the desired glycidyl ether. The stereochemical outcome of this reaction depends on the specific reaction conditions and the use of chiral catalysts or auxiliary reagents [4].
Alternative epoxide precursors include chiral epichlorohydrin derivatives, which can be employed to directly introduce the desired stereochemistry. The use of (S)-epichlorohydrin as a starting material allows for the direct synthesis of the (S)-enantiomer without the need for subsequent resolution or asymmetric transformations [4].
The base-catalyzed glycidylation represents the most straightforward approach for the synthesis of (S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane. This methodology involves the reaction of 4-(trifluoromethyl)phenol with epichlorohydrin in the presence of a strong base, typically sodium hydroxide or potassium hydroxide [4] [5].
The reaction proceeds through a two-step mechanism: first, the formation of a halohydrin intermediate through nucleophilic substitution, followed by base-catalyzed cyclization to form the epoxide ring. The reaction conditions typically require temperatures between 50-80°C and reaction times of 2-24 hours, depending on the specific base and solvent system employed [4].
A representative procedure involves the reaction of 4-(trifluoromethyl)phenol with epichlorohydrin in the presence of sodium hydroxide solution at elevated temperatures. The reaction yields the desired glycidyl ether with moderate to good yields, typically ranging from 60-85% [4] [5].
The optimization of reaction conditions is crucial for achieving high yields and minimizing side reactions. Key parameters include the base-to-phenol ratio, temperature, reaction time, and solvent choice. Excess base can lead to the formation of unwanted side products, while insufficient base results in incomplete conversion [4].
Phase-transfer catalysis has emerged as an effective method for the synthesis of glycidyl ethers, including (S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane. This approach allows for the reaction to be conducted under milder conditions while maintaining high efficiency and selectivity [6] [7].
The use of phase-transfer catalysts such as tetrabutylammonium bromide or benzyltrimethylammonium chloride facilitates the transfer of reactants between the aqueous and organic phases, enabling efficient reaction without the need for homogeneous solutions [6] [7].
A typical phase-transfer catalysis procedure involves the reaction of 4-(trifluoromethyl)phenol with epichlorohydrin in the presence of a phase-transfer catalyst and aqueous sodium hydroxide. The reaction is typically conducted at temperatures between 60-80°C for 3-6 hours, yielding the desired product with good conversion and selectivity [6] [7].
The advantages of phase-transfer catalysis include reduced reaction times, milder reaction conditions, and improved selectivity. The method also allows for easy separation of the product from the reaction mixture through simple extraction procedures [6] [7].
The development of solvent-free synthesis methods for glycidyl ethers represents an important advancement in green chemistry. These approaches eliminate the need for organic solvents while maintaining or improving reaction efficiency and product quality [8] [9].
A solvent-free method involves the reaction of 4-(trifluoromethyl)phenol with epichlorohydin in the presence of solid sodium hydroxide and a phase-transfer catalyst. The reaction is conducted without any organic solvent, with the reactants themselves serving as the reaction medium [8] [9].
The advantages of solvent-free synthesis include reduced environmental impact, simplified purification procedures, and improved safety. The method also allows for easy recovery of the phase-transfer catalyst and base, making it economically attractive for industrial applications [8] [9].
Optimization of solvent-free conditions requires careful control of reaction parameters, including temperature, catalyst loading, and reaction time. The use of solid bases such as potassium hydroxide or sodium hydroxide provides better control over the reaction environment and minimizes side reactions [8] [9].
The enantioselective synthesis of (S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane requires the implementation of chiral catalysts or resolution methods to achieve the desired stereochemical outcome. Several approaches have been developed for the asymmetric synthesis of chiral glycidyl ethers [10] [11].
One approach involves the use of chiral titanium-based catalysts for the asymmetric epoxidation of allylic alcohols. The Sharpless asymmetric epoxidation protocol has been successfully applied to the synthesis of chiral epoxides with high enantioselectivity [12]. This method utilizes titanium tetraisopropoxide, diethyl tartrate, and tert-butyl hydroperoxide to achieve stereoselective epoxidation.
The use of chiral salen-type complexes has also shown promise for the asymmetric synthesis of epoxides. These catalysts provide excellent stereochemical control and can be used under mild reaction conditions [11]. The reaction typically involves the use of chiral manganese or chromium salen complexes with various oxidants.
Enzymatic resolution methods offer an alternative approach for obtaining enantiomerically pure glycidyl ethers. The use of lipases and esterases for the kinetic resolution of racemic glycidyl ethers has been successfully demonstrated, providing high enantioselectivity and good yields [13].
The stereoselective formation of the oxirane ring in (S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane involves several mechanistic pathways, depending on the synthetic approach employed. Understanding these mechanisms is crucial for developing efficient enantioselective synthesis methods [14] [11].
In the case of asymmetric epoxidation, the stereochemical outcome is determined by the coordination of the substrate to the chiral catalyst. The titanium-tartrate complex forms a specific binding geometry that favors the formation of one enantiomer over the other [12]. The reaction proceeds through a concerted mechanism involving the transfer of an oxygen atom from the hydroperoxide to the double bond.
For base-catalyzed ring closure reactions, the stereochemistry is determined by the configuration of the halohydrin intermediate. The use of chiral bases or chiral auxiliary groups can influence the stereochemical outcome of the ring closure step [14]. The reaction typically proceeds through an intramolecular SN2 mechanism, with inversion of configuration at the reaction center.
The development of novel chiral catalysts for stereoselective ring closure has been an active area of research. Recent advances include the use of chiral phosphoric acids and chiral Brønsted acids for the asymmetric synthesis of epoxides [14]. These catalysts provide excellent stereochemical control and can be used under mild reaction conditions.
The use of visible-light photochemistry for the synthesis of epoxides, including (S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane, represents an emerging area of synthetic methodology. These approaches offer the advantages of mild reaction conditions, high selectivity, and environmental compatibility [15] [16].
Visible-light-induced epoxidation can be achieved through several mechanistic pathways, including energy transfer and single electron transfer mechanisms. The use of photosensitizers such as riboflavin (vitamin B2) or riboflavin tetraacetate has been successfully demonstrated for the epoxidation of various substrates [15].
The reaction typically involves the use of molecular oxygen as the terminal oxidant, with the photosensitizer serving as the catalyst. The reaction is conducted under visible light irradiation at room temperature, providing a mild and environmentally friendly approach to epoxide synthesis [15] [16].
Recent developments in visible-light photochemistry include the use of organometallic photocatalysts for the selective epoxidation of alkenes. These catalysts provide excellent selectivity and can be used under mild reaction conditions [17]. The reaction mechanism involves the formation of reactive oxygen species through photochemical activation of the catalyst.
The use of radical initiators for the synthesis of epoxides provides an alternative approach to traditional methods. Radical-mediated epoxidation reactions can be conducted under mild conditions and offer good selectivity for the desired product [18] [19].
The reaction mechanism involves the generation of radical species through the homolytic cleavage of radical initiators. Common radical initiators include azo compounds, peroxides, and photochemically activated compounds [18]. The generated radicals can then react with the substrate to form the desired epoxide.
The use of α-dicarbonyl compounds as photosensitizers for radical-mediated epoxidation has been demonstrated. These compounds can be activated by UV or visible light to generate reactive species that promote epoxidation reactions [19]. The reaction is typically conducted in the presence of oxygen as the terminal oxidant.
Optimization of radical reaction conditions requires careful control of reaction parameters, including initiator concentration, temperature, and reaction time. The use of radical scavengers and inhibitors can help control the reaction selectivity and prevent unwanted side reactions [18].
The industrial synthesis of (S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane requires careful consideration of scale-up factors to ensure efficient and economical production. Key considerations include reaction engineering, heat and mass transfer, and process safety [20] [21].
The use of continuous flow reactors offers several advantages for the industrial synthesis of epoxides. These reactors provide better control over reaction conditions, improved heat and mass transfer, and enhanced safety compared to batch processes [20] [21].
A continuous flow process for epoxide synthesis typically involves the use of packed bed reactors or microreactors with precise control over residence time, temperature, and mixing. The reaction parameters can be optimized to achieve maximum yield and selectivity while minimizing side reactions [20] [21].
Safety considerations are particularly important for epoxide synthesis due to the potential for exothermic reactions and the formation of reactive intermediates. The use of continuous flow processes helps minimize these risks by providing better control over reaction conditions and reducing the volume of reactive materials present at any given time [20] [21].
The optimization of industrial processes for the synthesis of (S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane focuses on maximizing yield and purity while minimizing production costs and environmental impact [20] [21].
Key optimization parameters include reaction temperature, residence time, reactant ratios, and catalyst loading. The use of statistical experimental design and process modeling can help identify optimal operating conditions [20] [21].
The integration of in-situ monitoring and control systems allows for real-time optimization of the synthesis process. Analytical techniques such as online spectroscopy and chromatography can be used to monitor reaction progress and product quality [20] [21].
Process intensification through the use of advanced reactor designs and process integration can help improve overall efficiency and reduce production costs. The combination of reaction and separation operations in a single unit can provide significant advantages in terms of energy efficiency and product quality [20] [21].
The purification of (S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane from synthetic mixtures requires the use of specialized chromatographic techniques that can effectively separate the desired compound from impurities and by-products [22] [23].
Column chromatography using silica gel as the stationary phase is the most commonly employed method for the purification of epoxides. The mobile phase typically consists of a mixture of non-polar and polar solvents, with the composition optimized to achieve effective separation [22] [23].
The purification process requires careful attention to column packing and eluent selection to achieve optimal separation. The use of gradient elution systems can help improve separation efficiency and reduce purification time [22] [23].
For the separation of enantiomers, chiral chromatography techniques must be employed. The use of chiral stationary phases such as cellulose-based or cyclodextrin-based materials allows for the effective separation of the (S)-enantiomer from the (R)-enantiomer [24] [25].
Crystallization represents an important purification technique for solid epoxide compounds, although (S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane is typically a liquid at room temperature, making this technique less applicable [26] [27].
For compounds that can be crystallized, the selection of appropriate solvents is crucial for achieving effective purification. The solvent system should provide good solubility at elevated temperatures while allowing for controlled crystallization upon cooling [26].
The crystallization process can be optimized through the use of seeding techniques and controlled cooling rates. The use of anti-solvent precipitation can also be employed to promote crystallization from solution [26].
Recrystallization techniques can be used to improve the purity of crystalline compounds. Multiple recrystallization cycles may be required to achieve the desired purity level [26].
Solvent extraction represents a straightforward and efficient method for the initial purification of (S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane from synthetic mixtures. The choice of extraction solvents depends on the specific impurities present and the desired level of purification [28].
Common extraction procedures involve the use of organic solvents such as ethyl acetate, dichloromethane, or diethyl ether for the extraction of the desired compound from aqueous reaction mixtures. The extraction efficiency can be improved through the use of multiple extraction steps [28].
Distillation techniques can be employed for the purification of epoxides, although special precautions are required due to the potential for decomposition at elevated temperatures. Vacuum distillation is typically preferred to minimize thermal decomposition [28].
The use of specialized distillation equipment such as spinning band columns or packed columns can help improve separation efficiency and reduce the risk of thermal decomposition [28].
The analytical verification of (S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane requires the use of multiple analytical techniques to assess both chemical purity and enantiomeric purity [29] [30].
Gas chromatography with mass spectrometric detection (GC-MS) provides effective method for the identification and quantification of the desired compound and potential impurities. The use of chiral GC columns allows for the simultaneous determination of enantiomeric purity [31] [32].
High-performance liquid chromatography (HPLC) with UV detection is another commonly employed method for purity assessment. The use of reversed-phase HPLC systems provides good separation of the desired compound from potential impurities [29] [30].
Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information and can be used to confirm the identity of the synthesized compound. Both ¹H and ¹³C NMR spectra should be recorded to verify the molecular structure [33] [34].
Epoxide-specific analytical methods include the use of derivatization reactions followed by chromatographic analysis. The reaction of epoxides with derivatizing agents such as N,N-diethyldithiocarbamate allows for sensitive detection and quantification [29] [30].
The determination of enantiomeric excess (ee) is crucial for assessing the effectiveness of asymmetric synthesis methods. Several analytical techniques can be employed for this purpose [35] [36].
Chiral HPLC using polysaccharide-based chiral stationary phases represents the most widely used method for enantiomeric excess determination. The use of columns such as Chiralpak AD-H or Chiralcel OJ provides effective separation of enantiomers with high resolution [35] [36].
The optimization of chiral HPLC conditions requires careful selection of mobile phase composition, flow rate, and detection wavelength. The use of normal-phase conditions with hexane-alcohol mixtures is typically preferred for epoxide analysis [37] [36].
Polarimetry provides an alternative method for enantiomeric excess determination based on the measurement of optical rotation. This technique is particularly useful for compounds with high specific rotation values [38] [39].
Chiral gas chromatography using cyclodextrin-based stationary phases can also be employed for enantiomeric excess determination. This technique offers high sensitivity and good resolution for volatile epoxide compounds [31] [32].
The accuracy and precision of enantiomeric excess determinations depend on several factors, including the analytical method employed, sample preparation procedures, and instrumental parameters. Multiple injections and proper integration procedures are essential for obtaining reliable results [36] [40].
| Analytical Method | Detection Limit | Precision (ee %) | Advantages | Limitations |
|---|---|---|---|---|
| Chiral HPLC | 0.1-1.0 µg/mL | ±0.5-2.0 | High resolution, wide applicability | Requires pure standards |
| Chiral GC | 0.01-0.1 µg/mL | ±0.5-1.5 | High sensitivity, fast analysis | Limited to volatile compounds |
| Polarimetry | 1-10 mg/mL | ±1.0-5.0 | Direct measurement, no derivatization | Requires high concentration |
| NMR with chiral shift reagent | 1-10 mg/mL | ±2.0-5.0 | Structural information | Limited sensitivity |